molecular formula C12H20BNO3 B13137517 5-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

5-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole

Cat. No.: B13137517
M. Wt: 237.11 g/mol
InChI Key: SEIIRJGHEPQVFP-UHFFFAOYSA-N
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Description

5-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is a chemical compound known for its unique structure and reactivity. It features an isoxazole ring substituted with an isopropyl group and a boronic ester group, making it a valuable intermediate in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole typically involves the reaction of an isoxazole derivative with a boronic ester. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the isoxazole derivative reacts with a boronic acid or ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled, including temperature, solvent, and catalyst concentration, to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced isoxazole derivatives.

    Substitution: Various substituted isoxazole derivatives, depending on the reactants used.

Scientific Research Applications

5-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole involves its reactivity with various reagents. The boronic ester group can form covalent bonds with other molecules, facilitating cross-coupling reactions. The isoxazole ring provides stability and reactivity, allowing the compound to participate in diverse chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is unique due to its combination of an isoxazole ring and a boronic ester group. This structure imparts distinct reactivity and stability, making it a versatile intermediate in various chemical processes.

Properties

Molecular Formula

C12H20BNO3

Molecular Weight

237.11 g/mol

IUPAC Name

5-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole

InChI

InChI=1S/C12H20BNO3/c1-8(2)9-7-10(14-15-9)13-16-11(3,4)12(5,6)17-13/h7-8H,1-6H3

InChI Key

SEIIRJGHEPQVFP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NOC(=C2)C(C)C

Origin of Product

United States

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